(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid

Catalog No.
S3570456
CAS No.
76029-89-5
M.F
C23H18N4O3S
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((tritylox...

CAS Number

76029-89-5

Product Name

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid

IUPAC Name

(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetic acid

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C23H18N4O3S/c24-22-25-20(27-31-22)19(21(28)29)26-30-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,28,29)(H2,24,25,27)/b26-19-

InChI Key

DIUMJILQVJWZRI-XHPQRKPJSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=NSC(=N4)N)\C(=O)O

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is a compound characterized by its unique structural features, including a thiadiazole ring and a trityloxyimino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C₁₃H₁₃N₅O₃S, and it has a molecular weight of approximately 301.34 g/mol.

Typical for compounds containing imino and amino functional groups. Notably:

  • Nucleophilic Substitution: The imino group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the trityloxy group can be hydrolyzed, leading to the formation of the corresponding hydroxyl derivative.

Research indicates that (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid exhibits significant biological activity, particularly in antibacterial and antifungal assays. Studies have shown that compounds with similar structures often possess potent antimicrobial properties, making this compound a candidate for further pharmacological evaluation .

Several synthesis methods have been developed for (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid:

  • One-Pot Multi-component Reaction: This method involves the simultaneous reaction of starting materials under controlled conditions to yield the target compound efficiently.
  • Sequential Reactions: Initial formation of the thiadiazole ring followed by functionalization with trityloxyimino groups has been reported as an effective synthetic route .

The primary applications of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid include:

  • Antimicrobial Agents: Due to its potential antibacterial properties, it is being explored as a lead compound in the development of new antibiotics.
  • Pharmaceutical Research: Its unique structure makes it a valuable candidate for further studies in drug design and development.

Interaction studies have focused on understanding how (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid interacts with biological macromolecules. Preliminary findings suggest that it may bind effectively to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antimicrobial effects .

This compound shares structural similarities with several other thiadiazole derivatives. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid65872-41-50.96
(Z)-Ethyl 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetate64485-82-10.90
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid74440-02-10.85
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride66659-20-90.73

Uniqueness

The uniqueness of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid lies in its combination of a thiadiazole core with a trityloxyimino substituent. This specific arrangement may enhance its biological activity compared to similar compounds lacking these functional groups.

XLogP3

5.4

Dates

Modify: 2023-07-26

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